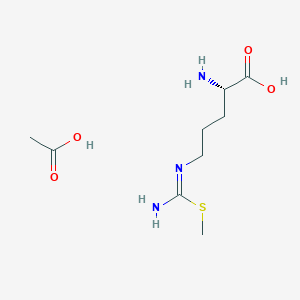

S-Methyl-L-Thiocitrullinacetat

Übersicht

Beschreibung

S-Methyl-L-thiocitrullinacetat ist ein potenter Inhibitor der induzierbaren Stickstoffmonoxid-Synthase, mit einer Präferenz für konstitutive (neuronale) gegenüber induzierbarer (endothelialer) Stickstoffmonoxid-Synthase . Diese Verbindung ist ein Derivat von L-Arginin, wobei die Guanidino-NH2-Gruppe durch eine Methylsulfanyl-Gruppe ersetzt wird . Es wird aufgrund seiner einzigartigen Eigenschaften und Anwendungen in der wissenschaftlichen Forschung häufig eingesetzt.

Wissenschaftliche Forschungsanwendungen

S-Methyl-L-thiocitrulline acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in inhibiting nitric oxide synthase and its effects on cellular processes.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Biochemische Analyse

Biochemical Properties

S-Methyl-L-thiocitrulline acetate plays a significant role in biochemical reactions, particularly in the regulation of nitric oxide (NO) production. It interacts with enzymes such as nitric oxide synthase (NOS), including NOS1, NOS2, and NOS3 . The nature of these interactions involves the inhibition of NOS, thereby reducing the production of NO .

Cellular Effects

The effects of S-Methyl-L-thiocitrulline acetate on cells are primarily related to its influence on NO production. By inhibiting NOS, it reduces the synthesis of NO, a molecule that plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, S-Methyl-L-thiocitrulline acetate exerts its effects through binding interactions with biomolecules, specifically NOS enzymes. It acts as a competitive inhibitor, binding to the active site of NOS and preventing the normal substrate, L-arginine, from binding. This inhibition results in reduced NO production .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von S-Methyl-L-thiocitrullinacetat beinhaltet die Reaktion von L-Citrullin mit Methyliodid in Gegenwart einer Base, gefolgt von der Zugabe von Essigsäure zur Bildung des Acetatsalzes . Die Reaktionsbedingungen umfassen in der Regel:

Temperatur: Raumtemperatur

Lösungsmittel: Methanol oder Ethanol

Base: Natriumhydroxid oder Kaliumcarbonat

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound ähneln der Laborsynthese, erfolgen aber in größerem Maßstab. Der Prozess umfasst:

Reaktoren: Großtechnische Reaktoren mit Temperatur- und Druckregelung

Reinigung: Kristallisation oder Chromatographie zur Gewinnung eines Produkts mit hoher Reinheit

Qualitätskontrolle: Analytische Techniken wie HPLC und NMR zur Sicherstellung der Produktqualität

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Reagiert mit Oxidationsmitteln unter Bildung von Sulfoxiden und Sulfonen

Reduktion: Kann zu Thiolen reduziert werden

Substitution: Unterliegt nukleophilen Substitutionsreaktionen

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Nukleophile: Ammoniak, Amine

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Thiole

Substitution: Substituierte Thiocitrullin-Derivate

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Stickstoffmonoxid-Synthase hemmt, ein Enzym, das für die Produktion von Stickstoffmonoxid aus L-Arginin verantwortlich ist . Die Hemmung erfolgt durch die Bindung der Verbindung an die aktive Stelle des Enzyms, wodurch die Umwandlung von L-Arginin in Stickstoffmonoxid und L-Citrullin verhindert wird . Diese Hemmung wirkt sich auf verschiedene molekulare Zielstrukturen und Signalwege aus, darunter:

Neuronale Stickstoffmonoxid-Synthase (nNOS): Die Hemmung führt zu einer verringerten Stickstoffmonoxid-Produktion in Neuronen.

Endotheliale Stickstoffmonoxid-Synthase (eNOS): Präferenzielle Hemmung von nNOS gegenüber eNOS.

Analyse Chemischer Reaktionen

Types of Reactions

S-Methyl-L-thiocitrulline acetate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones

Reduction: Can be reduced to form thiols

Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols

Substitution: Substituted thiocitrulline derivatives

Wirkmechanismus

S-Methyl-L-thiocitrulline acetate exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and L-citrulline . This inhibition affects various molecular targets and pathways, including:

Neuronal Nitric Oxide Synthase (nNOS): Inhibition leads to reduced nitric oxide production in neurons.

Endothelial Nitric Oxide Synthase (eNOS): Preferential inhibition of nNOS over eNOS.

Vergleich Mit ähnlichen Verbindungen

S-Methyl-L-thiocitrullinacetat ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Hemmung der Stickstoffmonoxid-Synthase und seiner Präferenz für neuronale gegenüber endothelialen Formen . Ähnliche Verbindungen umfassen:

L-Thiocitrullin: Ein weiterer Inhibitor der Stickstoffmonoxid-Synthase, jedoch mit unterschiedlicher Spezifität.

L-Homothiocitrullin: Ähnliche Struktur, aber unterschiedliche Hemmeigenschaften.

NG-Methyl-L-Arginin: Hemmt die Stickstoffmonoxid-Synthase, jedoch mit unterschiedlicher Potenz und Selektivität.

Eigenschaften

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

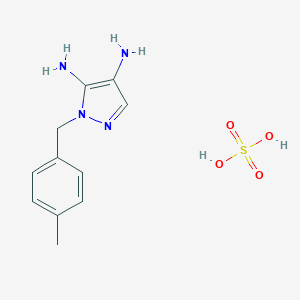

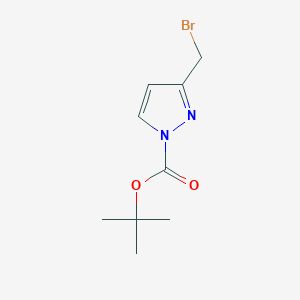

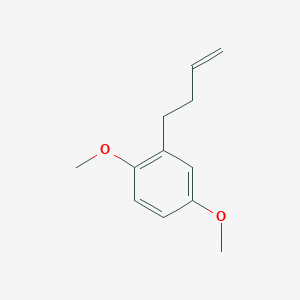

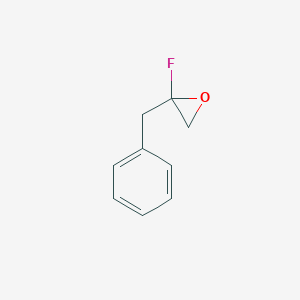

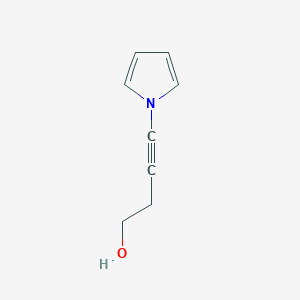

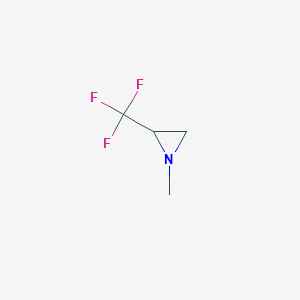

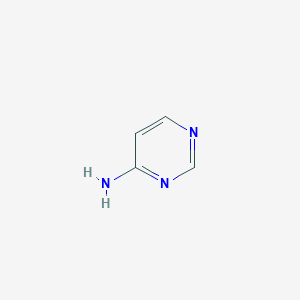

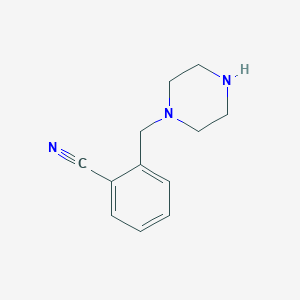

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)

![(2R,3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B60605.png)